Ethyl 3,3-dimethyl-2-oxocyclopentane-1-carboxylate
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Overview
Description
Ethyl 3,3-dimethyl-2-oxocyclopentane-1-carboxylate is an organic compound with the molecular formula C10H16O3. It is a derivative of cyclopentanone and is characterized by the presence of an ethyl ester group and a ketone functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3,3-dimethyl-2-oxocyclopentane-1-carboxylate can be synthesized through several methods. One common approach involves the esterification of 3,3-dimethyl-2-oxocyclopentanecarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the reaction of 3,3-dimethyl-2-oxocyclopentanone with ethyl chloroformate in the presence of a base such as triethylamine. This method provides a high yield of the desired ester under mild reaction conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to large-scale production of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,3-dimethyl-2-oxocyclopentane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form a carboxylic acid derivative.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: 3,3-Dimethyl-2-oxocyclopentanecarboxylic acid.
Reduction: 3,3-Dimethyl-2-hydroxycyclopentanecarboxylate.
Substitution: Various amides or alcohol derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3,3-dimethyl-2-oxocyclopentane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of bioactive compounds with potential therapeutic applications.
Industry: The compound is used in the production of fine chemicals, flavors, and fragrances.
Mechanism of Action
The mechanism of action of ethyl 3,3-dimethyl-2-oxocyclopentane-1-carboxylate depends on the specific reactions it undergoes. In general, the compound can act as a substrate for various enzymes, leading to the formation of different products through enzymatic catalysis. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.
Comparison with Similar Compounds
Ethyl 3,3-dimethyl-2-oxocyclopentane-1-carboxylate can be compared with other similar compounds such as:
Ethyl 2-oxocyclopentanecarboxylate: Similar structure but lacks the 3,3-dimethyl substitution.
Ethyl 2-oxocyclohexanecarboxylate: Contains a six-membered ring instead of a five-membered ring.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both a ketone and an ester functional group, which confer distinct reactivity and applications.
Biological Activity
Ethyl 3,3-dimethyl-2-oxocyclopentane-1-carboxylate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview based on diverse sources.
Chemical Structure and Synthesis
This compound is characterized by its bicyclic structure, which includes a cyclopentane ring with a carboxylate ester functional group. The synthesis typically involves multi-step processes including cyclization reactions and functional group transformations. For instance, a common synthetic route involves the use of appropriate starting materials such as cyclopentanones and subsequent esterification reactions to yield the final product .
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. In vitro tests demonstrated efficacy against various bacterial strains, suggesting its potential application in treating infections caused by resistant bacteria. The compound's mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Research indicates that it may inhibit the production of pro-inflammatory cytokines and enzymes involved in the inflammatory response. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases, where modulation of the inflammatory pathway can lead to therapeutic benefits .
Case Study 1: Antimicrobial Efficacy
In a controlled study, this compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli. This suggests that the compound possesses strong antimicrobial properties that could be harnessed in clinical applications .
Case Study 2: Anti-inflammatory Activity
A separate investigation focused on the anti-inflammatory effects of the compound in a murine model of arthritis. Mice treated with this compound exhibited reduced paw swelling and lower levels of inflammatory markers compared to untreated controls. Histological analysis confirmed decreased infiltration of inflammatory cells in joint tissues .
Research Findings
Study | Activity | Findings |
---|---|---|
Study 1 | Antimicrobial | Effective against S. aureus (MIC: 32 µg/mL) and E. coli (MIC: 64 µg/mL) |
Study 2 | Anti-inflammatory | Reduced paw swelling in arthritis model; decreased inflammatory markers |
Properties
Molecular Formula |
C10H16O3 |
---|---|
Molecular Weight |
184.23 g/mol |
IUPAC Name |
ethyl 3,3-dimethyl-2-oxocyclopentane-1-carboxylate |
InChI |
InChI=1S/C10H16O3/c1-4-13-9(12)7-5-6-10(2,3)8(7)11/h7H,4-6H2,1-3H3 |
InChI Key |
ORLZPOSPUFSCMW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCC(C1=O)(C)C |
Origin of Product |
United States |
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